Product packaging for Eltrombopag Methyl Ester(Cat. No.:CAS No. 1246929-01-0)

Eltrombopag Methyl Ester

Cat. No.: B601688
CAS No.: 1246929-01-0
M. Wt: 456.5 g/mol
InChI Key: ZFOIOIMYYANYQN-UHFFFAOYSA-N
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Description

Eltrombopag Methyl Ester ( 1246929-01-0) is a high-purity chemical intermediate with the molecular formula C26H24N4O4 and a molecular weight of 456.49 g/mol . This compound is an ester derivative of Eltrombopag, a small molecule known as a thrombopoietin (TPO) receptor agonist . Its primary research application is as a key synthetic intermediate and a critical process-related impurity in the manufacturing and analytical profiling of the active pharmaceutical ingredient (API) Eltrombopag . As such, it is an essential reference standard for quality control in pharmaceutical R&D, helping to ensure the purity and consistency of the final drug substance through techniques like HPLC . The product is offered with comprehensive analytical documentation, including a Certificate of Analysis (CoA) and supporting data from HNMR, CNMR, and mass spectrometry, confirming its identity and high purity . This compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use and is strictly not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N4O4 B601688 Eltrombopag Methyl Ester CAS No. 1246929-01-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-[3-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-2-hydroxyphenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N4O4/c1-15-11-12-20(13-16(15)2)30-25(32)23(17(3)29-30)28-27-22-10-6-9-21(24(22)31)18-7-5-8-19(14-18)26(33)34-4/h5-14,29,31H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOIOIMYYANYQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3O)C4=CC(=CC=C4)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246929-01-0
Record name Eltrombopag methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246929010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ELTROMBOPAG METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MY7T4CDK85
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Modifications

Strategies for Eltrombopag (B601689) Methyl Ester Synthesis

Eltrombopag Methyl Ester is chemically identified as Methyl (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate. It is primarily known as a metabolite or a process-related impurity in the synthesis of Eltrombopag. huarongpharm.comresearchgate.netresearchgate.net The synthesis strategies for the parent compound, Eltrombopag, are foundational to understanding the formation of its methyl ester derivative.

The synthesis of Eltrombopag is a multi-step process that can be approached through several pathways. A common industrial method involves the condensation coupling of two key intermediates: 3′-amino-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid (often referred to as Eltro-1) and 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. researchgate.netgoogle.com

The synthesis of the crucial precursor, Eltro-1, often begins with simpler, commercially available materials like 2-bromo-6-nitro phenol (B47542) or 2-nitrophenol (B165410). asianpubs.orgchemicalbook.com A representative pathway can be summarized as follows:

Protection/Bromination : 2-nitrophenol is brominated using N-bromosuccinimide (NBS) to produce 2-bromo-6-nitrophenol (B84729). chemicalbook.com Alternatively, 2-bromo-6-nitro phenol can be protected with benzyl (B1604629) chloride. asianpubs.org

Suzuki-Miyaura Coupling : The resulting compound is coupled with 3-carboxy phenyl boronic acid using a palladium catalyst (e.g., 10% Pd/C or Pd-132) to form the biphenyl (B1667301) structure, yielding an intermediate like 2′-benzyloxy-3′-nitro biphenyl-3-carboxylic acid. asianpubs.orgchemicalbook.com

Reduction/Deprotection : The nitro group is reduced to an amino group, and the hydroxyl-protecting group is removed, commonly through hydrogenation with a Pd/C catalyst, to yield 3′-amino-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid (Eltro-1). asianpubs.org

An alternative patented route involves a diazo coupling reaction between 3′-amino-2′-hydroxybiphenyl-3-carboxylic acid (II) and an acetoacetic acid alkyl ester to create an intermediate, (Z)-2-[3'-(2'-hydroxy-3-carboxylic acid biphenyl)hydrazono]-3-oxo-butyric acid alkyl ester (III). google.comgoogle.com This intermediate then undergoes a condensation cyclization reaction with 3,4-dimethylphenylhydrazine to yield the final Eltrombopag structure. google.comgoogle.com The "alkyl ester" in this pathway can be methyl, ethyl, or other variants, indicating a direct route to various ester analogues. google.com

The formation of this compound can occur if methanol (B129727) is present during certain steps, leading to the esterification of the carboxylic acid group of the Eltrombopag free acid.

Bromination Step : In the synthesis of the 2-bromo-6-nitrophenol precursor, replacing the base tert-butylamine (B42293) with cyclohexylamine (B46788) simplifies the post-reaction workup and reduces industrial production costs. chemicalbook.com

Suzuki-Miyaura Coupling : The use of a highly efficient catalyst, dichloro bis[ditert-butyl-(4-dimethylaminophenyl) phosphine] palladium (II) [Pd-132], has been shown to dramatically improve the Suzuki-Miyaura coupling step. chemicalbook.com This optimization shortens the required reaction time from 24 hours to 12 hours and increases the reaction yield by as much as 30% compared to previous methods. chemicalbook.comsmolecule.com

These enhancements not only make the process more economically viable but also contribute to a greener chemical process with better atomic economy. chemicalbook.com

Reaction StepConventional MethodOptimized MethodAdvantage of Optimization
Bromination of 2-nitrophenolBase: tert-butylamineBase: cyclohexylamineSimplified purification, reduced cost. chemicalbook.com
Suzuki-Miyaura CouplingStandard Pd catalyst, 24-hour reactionPd-132 catalyst, 12-hour reactionYield increased by 30%, reaction time halved. chemicalbook.comsmolecule.com

Precursor Chemistry and Reaction Pathways

Derivatization Approaches for Related Ester Analogues

The synthesis of ester analogues of Eltrombopag can be achieved through targeted derivatization reactions. These approaches are crucial for creating reference standards for potential impurities or for exploring the structure-activity relationships of related compounds.

A direct method for synthesizing an ester analogue involves the coupling of Eltrombopag free acid with an alcohol. For instance, an Eltrombopag ester impurity was successfully prepared by reacting Eltrombopag free acid with monoethanolamine in the presence of methanesulfonic acid and aluminum oxide. asianpubs.org This general strategy can be adapted to create a variety of ester analogues by substituting monoethanolamine with other alcohols, such as methanol to form the methyl ester or ethanol (B145695) to form the ethyl ester.

Furthermore, synthetic routes designed for the parent drug can be adapted to produce ester analogues from the beginning. As noted in patent literature, the reaction of 3′-amino-2′-hydroxybiphenyl-3-carboxylic acid with different "acetoacetic acid alkyl esters" (where the alkyl group can be methyl, ethyl, propyl, etc.) provides a direct pathway to various Eltrombopag ester analogues. google.comgoogle.com

Impurity Profiling and Control in Synthetic Processes

Due to stringent regulatory requirements, the identification and control of impurities in active pharmaceutical ingredients are critically important. asianpubs.org The manufacturing process of Eltrombopag is monitored closely to control several potential process-related and degradation impurities. europa.eu

A number of impurities have been identified in the synthesis of Eltrombopag and its precursor, Eltro-1. researchgate.netnih.gov this compound is itself considered a process-related impurity. researchgate.netresearchgate.net Other significant impurities include:

2-aminophenol (B121084) analogue of eltrombopag (Impurity 2) : Arises from the presence of 2-aminophenol in an intermediate. asianpubs.org

3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acid (Impurity 3) : A process-related impurity from a key intermediate. asianpubs.org

2′-hydroxy[1,1-biphenyl]-3-carboxylic acid (Impurity 4) : A degradation impurity that can form from the loss of a diazonium group during synthesis. asianpubs.org

Eltrombopag amide and dimer impurities : Other byproducts that can form during the manufacturing process. daicelpharmastandards.com

Precursor Impurities (Eltro-1A to Eltro-1K) : A series of eleven potential impurities related to the starting materials and intermediates used in the synthesis of the Eltro-1 precursor have been identified. nih.gov

Impurity NameType/OriginReference
This compoundProcess-related impurity/metabolite researchgate.netresearchgate.net
2-aminophenol analogue of eltrombopagProcess-related impurity asianpubs.orgasianpubs.org
3,3′-(2-amino-3-oxo-3H-phenoxazine-4,6-diyl)dibenzoic acidProcess-related impurity asianpubs.orgasianpubs.org
2′-hydroxy[1,1-biphenyl]-3-carboxylic acidDegradation impurity asianpubs.orgasianpubs.org
Eltrombopag Amide ImpurityProcess-related impurity daicelpharmastandards.com
Eltrombopag Dimer ImpurityProcess-related impurity daicelpharmastandards.com
Eltro-1 Related Impurities (11 total)Precursor starting materials/intermediates nih.gov

Control over impurities is achieved through a combination of strategies implemented throughout the manufacturing process, from raw material testing to final product purification, in accordance with ICH guidelines. asianpubs.orgeuropa.eu

Control of Starting Materials : A primary method of control is to limit the presence of impurities in the key starting materials and intermediates. For example, the specification for the 3′-amino-2′-hydroxy biphenyl-3-carboxylic acid (Eltro-1) intermediate includes a limit of not more than 0.1% (w/w) for 2-aminophenol content, which directly controls the level of the corresponding 2-aminophenol analogue impurity in the final product. asianpubs.org

Purification Techniques : Specific purification steps are integrated into the process to remove identified impurities. The use of aqueous methanol has been implemented to control the level of 2′-hydroxy[1,1-biphenyl]-3-carboxylic acid (Impurity 4). asianpubs.org Another effective technique involves dissolving the crude product in a solvent like dimethyl sulfoxide (B87167) (DMSO) and inducing crystallization with an anti-solvent such as ethanol, which efficiently removes certain byproducts. asianpubs.org

Analytical Monitoring : Advanced analytical methods, particularly High-Performance Liquid Chromatography (HPLC), are developed and validated to separate, detect, and quantify potential impurities in both the drug precursors and the final active substance. researchgate.netnih.gov These methods allow for precise monitoring and ensure that impurity levels are maintained below the acceptable limits defined by regulatory bodies. researchgate.net

Advanced Analytical Characterization Techniques

Chromatographic Methodologies for Qualitative and Quantitative Analysis.bocsci.comdaicelpharmastandards.com

Chromatographic techniques are fundamental in the analysis of Eltrombopag (B601689) Methyl Ester, primarily for separating it from related substances and quantifying its presence. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prominently used methods. daicelpharmastandards.com

High-Performance Liquid Chromatography (HPLC) Applications.bocsci.comdaicelpharmastandards.com

HPLC is a cornerstone for the purity assessment and quantification of Eltrombopag Methyl Ester. lgcstandards.com A typical application involves a Reverse-Phase (RP-HPLC) system. For instance, a method for the determination of Eltrombopag and its impurities utilizes a Zorbax SB-Phenyl column (150 mm x 4.6 mm, 3.5 µm) with UV detection at 230 nm. researchgate.net The column temperature is maintained at 45°C with a flow rate of 1.2 mL/min. researchgate.net Another method developed for the analysis of Eltrombopag and its precursor impurities employed a Waters XBridge C18 column (150 × 4.6 mm, 3.5 μm) with a gradient elution. nih.gov The mobile phase consisted of 0.1% orthophosphoric acid in water (Mobile Phase A) and acetonitrile (B52724) (Mobile Phase B) at a flow rate of 1.0 mL/min. nih.gov

A simple HPLC assay for determining Eltrombopag concentration in human serum has been developed using an octadecylsilyl silica-gel column. nih.gov The mobile phase for this assay is a mixture of 10 mM 1-pentanesulfonic acid sodium salt, acetonitrile, and acetic acid, with detection at 265 nm. nih.gov

Interactive Data Table: HPLC Method Parameters for Eltrombopag Analysis

ParameterMethod 1 researchgate.netMethod 2 nih.govMethod 3 nih.gov
Column Zorbax SB-Phenyl (150 mm x 4.6 mm, 3.5 µm)Waters XBridge C18 (150 × 4.6 mm, 3.5 μm)Octadecylsilyl silica-gel
Detection Wavelength 230 nm220 nm265 nm
Flow Rate 1.2 mL/min1.0 mL/minNot Specified
Column Temperature 45°C40°CNot Specified
Mobile Phase Not SpecifiedA: 0.1% orthophosphoric acid in water, B: Acetonitrile10 mM 1-pentanesulfonic acid sodium salt, acetonitrile, and acetic acid

Ultra-Performance Liquid Chromatography (UPLC) Development.bocsci.comdaicelpharmastandards.com

UPLC, an advancement of HPLC, offers faster and more efficient separations. A stability-indicating isocratic RP-UPLC method was developed for the quantitative determination of Eltrombopag Olamine and its degradation products. researchgate.net This method utilizes an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) with a mobile phase of water (pH 3 with 30% formic acid) and acetonitrile in a 30:70 ratio. researchgate.netresearchgate.net The compound is monitored at 244 nm with a short run time of under 2 minutes. researchgate.netresearchgate.net

Another UPLC method was developed for the estimation of Eltrombopag and three process-related impurities, including this compound. researchgate.netresearchgate.net A UPLC-MS method for the estimation of Eltrombopag in bulk, dosage forms, human plasma, and urine samples has also been established. asianpubs.org This method uses an Acquity UPLC BEH C18 column (50 × 2.1 mm, 1.7 μm) with a linear gradient elution of 0.1% formic acid in water and acetonitrile, at a flow rate of 0.6 mL/min. asianpubs.org

Interactive Data Table: UPLC Method Parameters for Eltrombopag Analysis

ParameterMethod 1 researchgate.netMethod 2 asianpubs.org
Column Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)
Mobile Phase Water (pH 3 with formic acid) and acetonitrile (30:70)0.1% formic acid in water and acetonitrile (gradient)
Flow Rate Not specified, run time < 2 min0.6 mL/min
Detection 244 nm230 nm (PDA) and Mass Spectrometry

Spectroscopic Techniques for Structural Elucidation.daicelpharmastandards.com

Spectroscopic methods are indispensable for confirming the chemical structure of this compound.

Mass Spectrometry (MS) Applications.bocsci.comdaicelpharmastandards.com

Mass spectrometry is crucial for determining the molecular formula of Eltrombopag and its impurities, including the methyl ester. In UPLC-MS/MS methods, specific mass transitions are monitored for quantification. For Eltrombopag, the transition m/z 443.24 → 183.08 is often used. ekb.eg The molecular weight of this compound is 456.49 g/mol , corresponding to its molecular formula C26H24N4O4. lgcstandards.compharmaffiliates.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. While specific ¹H NMR and ¹³C NMR data for this compound are not detailed in the provided results, it is a standard technique for structural confirmation of related compounds. For instance, ¹H-NMR and ¹³C-NMR have been used to characterize the precursor of Eltrombopag, methyl 2'-hydroxy-3'-amino-3-biphenylcarboxylate hydrochloride. google.com Solid-state ¹³C NMR has also been employed to characterize different polymorphic forms of Eltrombopag. google.com Furthermore, NMR studies, specifically HSQC-NMR, have been used to investigate the interaction of Eltrombopag and its methyl ester with proteins. nih.gov

Method Development and Validation Protocols for Research Use.researchgate.netsynzeal.comveeprho.comcleanchemlab.com

The development and validation of analytical methods for this compound are guided by regulatory standards to ensure reliability and accuracy for research and quality control purposes. veeprho.comcleanchemlab.com These methods are crucial for applications such as Abbreviated New Drug Applications (ANDA). veeprho.comcleanchemlab.comsynzeal.com

Validation protocols, as per ICH Q2(R1) guidelines, are followed to demonstrate the suitability of the analytical method. researchgate.net This includes assessing parameters like linearity, accuracy, precision, specificity, and robustness. researchgate.net For instance, a validated UPLC method for Eltrombopag Olamine demonstrated linearity in the range of 25-75 μg/ml, with a recovery of 99.8-101.9% and a relative standard deviation (RSD) for precision of less than 2%. researchgate.net Forced degradation studies are also conducted to ensure the stability-indicating power of the method, subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light. researchgate.netresearchgate.net

Establishment of Reference Standards for Analytical Research

The establishment of highly purified and well-characterized reference standards is a fundamental prerequisite for the accurate identification, quantification, and control of impurities in active pharmaceutical ingredients (APIs). In the context of Eltrombopag, a thrombopoietin receptor agonist, the control of process-related impurities and degradation products is critical to ensure its quality, safety, and efficacy. daicelpharmastandards.com this compound is recognized as a potential process-related impurity in the synthesis of Eltrombopag. researchgate.net Therefore, the availability of a qualified reference standard for this compound is essential for pharmaceutical manufacturers and regulatory bodies. cleanchemlab.com

This reference standard serves multiple critical functions in analytical research and quality control (QC). It is indispensable for the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC), designed to detect and quantify impurities in batches of the Eltrombopag API. daicelpharmastandards.comcleanchemlab.com Furthermore, it is used in routine QC applications and stability studies to ensure that the levels of this specific impurity remain within the stringent thresholds set by regulatory authorities like the International Council for Harmonisation (ICH). synzeal.comeuropa.eu

The chemical identity of the this compound reference standard is precisely defined by its structural and molecular properties.

Table 1: Chemical Identification of this compound Reference Standard Use the search bar to filter results.

AttributeDetailSource
Chemical NameMethyl (Z)-3'-(2-(1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylate cleanchemlab.com
CAS Number1246929-01-0 daicelpharmastandards.compharmaffiliates.comacanthusresearch.com
Molecular FormulaC26H24N4O4 daicelpharmastandards.compharmaffiliates.com
Molecular Weight456.5 g/mol daicelpharmastandards.com

The qualification of this compound as a reference standard involves comprehensive characterization using a suite of advanced analytical techniques to confirm its structure and purity. daicelpharmastandards.comsynzeal.com Suppliers of pharmaceutical reference standards provide a thorough Certificate of Analysis (CoA) that includes data from these techniques. daicelpharmastandards.com This ensures the material is suitable for its intended analytical purpose. cleanchemlab.com

Table 2: Analytical Techniques for Characterization of this compound Reference Standard Use the search bar to filter results.

Analytical TechniquePurposeSource
High-Performance Liquid Chromatography (HPLC)Purity assessment and quantification. daicelpharmastandards.com
Mass Spectrometry (MS)Confirmation of molecular weight and structural elucidation. daicelpharmastandards.com
Proton Nuclear Magnetic Resonance (1H NMR)Structural confirmation by analyzing the hydrogen atom environment. daicelpharmastandards.com
Carbon-13 Nuclear Magnetic Resonance (13C NMR)Structural confirmation by analyzing the carbon atom framework. daicelpharmastandards.com
Infrared Spectroscopy (IR)Identification of functional groups present in the molecule. daicelpharmastandards.com

Through the use of these validated analytical methods and certified reference standards, pharmaceutical manufacturers can confidently monitor and control the impurity profile of Eltrombopag, ensuring the final drug product meets all regulatory specifications for patient use. synzeal.comeuropa.eu

Compound Reference Table

The following table lists the chemical compounds mentioned in this article.

Preclinical Pharmacological and Biochemical Investigations

In Vitro Molecular Interaction Studies

In vitro studies have been conducted to characterize the molecular interactions of Eltrombopag (B601689) Methyl Ester, particularly in comparison to its parent compound, Eltrombopag. These investigations have revealed distinct binding and activity profiles.

Research has explored the binding affinity of Eltrombopag Methyl Ester to specific protein targets. In one key study, its interaction with the pro-apoptotic protein BAX was assessed. This compound is an analog of Eltrombopag, created by replacing the carboxylic acid group with a methyl ester. This structural modification significantly impacts its binding capabilities.

Using a fluorescence polarization assay (FPA) with a FITC-labeled BIM SAHB probe, this compound demonstrated minimal competition, indicating a substantially reduced binding affinity for BAX. Furthermore, 2D ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR analysis with ¹⁵N-labeled BAX showed that the methyl ester derivative induced only minimal chemical shift perturbations, corroborating the weak binding interaction. The addition of the methyl group eliminates the anionic carboxylate and adds steric bulk, which interferes with critical interactions at the BAX binding site.

The functional consequences of this compound's diminished binding to BAX were evaluated through functional assays. While its parent compound, Eltrombopag, is capable of inhibiting BAX-mediated activity, the methyl ester derivative is significantly less effective. In liposomal release assays, which measure BAX-mediated membrane permeabilization, this compound showed markedly diminished inhibitory activity against BAX activation. This suggests that the carboxylic acid moiety, which is absent in the methyl ester, is critical for the effective inhibition of BAX function.

The ability of this compound to modulate cellular signaling pathways has been investigated, specifically the BAX-dependent apoptosis pathway. Consistent with its weak binding and inhibitory effects on BAX, the methyl ester derivative shows a reduced capacity to affect this cell death pathway. In experiments using mouse embryonic fibroblast (MEF) cell lines lacking the BAK protein (BAK⁻/⁻), Eltrombopag was shown to inhibit the BIM-BH3-induced release of mitochondrial cytochrome c, a key event in apoptosis. The methyl ester version, however, was substantially less potent in this cellular model, underscoring its limited ability to modulate BAX-driven apoptotic events. While this compound is described by suppliers as a thrombopoietin (TPO) receptor agonist for research purposes, detailed studies on its modulation of TPO-receptor pathways are not as extensively documented in the reviewed literature as its interactions with the BAX pathway. targetmol.commedchemexpress.com

Enzyme Inhibition Profiling and Mechanistic Elucidation

Preclinical Biotransformation and Metabolic Pathway Analysis in Experimental Systems

This compound is recognized as a metabolite and a process-related impurity of the drug Eltrombopag. researchgate.netresearchgate.net Its biotransformation is understood within the broader metabolic context of the parent compound.

This compound is itself a biotransformation product of Eltrombopag. The metabolism of Eltrombopag is complex, involving several pathways, including cleavage, oxidation, and conjugation. In vitro studies with the parent compound have identified mono-oxidative metabolites (M1) and acyl glucuronides (M2) as minor circulating components. researchgate.net The primary metabolic pathways for Eltrombopag also include the formation of glutathione-related conjugates. As a methyl ester derivative, a primary metabolic pathway for this compound would likely involve hydrolysis by esterase enzymes to convert it back to its parent compound, Eltrombopag.

The enzymatic pathways for the metabolism of the parent compound, Eltrombopag, have been identified in vitro. Cytochrome P450 enzymes CYP1A2 and CYP2C8 are responsible for its oxidative metabolism. Additionally, UDP-glucuronosyltransferase enzymes UGT1A1 and UGT1A3 are responsible for its glucuronidation. While the specific enzymes that catalyze the formation of this compound from Eltrombopag are not detailed, it is a known metabolite. It can be inferred that once formed, this compound could potentially be a substrate for hydrolysis via various esterases present in preclinical systems or undergo further oxidation by CYP enzymes.

Pharmacokinetic Profiling Methodologies in Non-Human Preclinical Models

Experimental Approaches for Absorption and Distribution Studies

Specific data on the experimental approaches used for the absorption and distribution studies of this compound in non-human preclinical models are not available in the reviewed literature.

Methodologies for Excretion Pathway Characterization

Methodologies for the characterization of the excretion pathways of this compound in non-human preclinical models have not been detailed in the public scientific literature.

Structure Activity Relationship Sar and Computational Chemistry

SAR Studies on Ester Functionality and Analogues

The modification of the carboxylic acid group in Eltrombopag (B601689) to a methyl ester has profound effects on its biological activity, a key area of investigation in structure-activity relationship (SAR) studies.

The conversion of the carboxylic acid moiety of Eltrombopag to a methyl ester leads to a significant reduction or complete loss of its in vitro biological activity across different biological targets. The carboxylate group is crucial for forming key interactions with target proteins.

In studies investigating Eltrombopag as an allosteric inhibitor of the METTL3-14 complex, the methyl ester analogue (referred to as compound 14b in one study) was synthesized to probe the importance of the carboxylic acid's acidic proton. mdpi.com The results demonstrated a substantial loss of inhibitory activity against METTL3-14, with the methyl ester derivative showing only 23.7% inhibition at a concentration of 60 μM. mdpi.com This finding strongly suggests that the acidic proton and the potential for the carboxylate to act as a hydrogen bond acceptor are essential for its inhibitory function against this target. mdpi.com

Similarly, in studies exploring Eltrombopag's role as a direct inhibitor of the pro-apoptotic protein BAX, an inactive Eltrombopag-Methyl Ester analogue was used for comparison. nih.gov Docking studies predicted that the anionic carboxylate of Eltrombopag makes a critical contact with arginine residue R145 on the BAX protein. nih.gov A competitive fluorescence polarization binding assay confirmed that the methyl ester analogue was inactive, highlighting that this specific interaction is vital for BAX inhibition. nih.govresearchgate.net

Table 1: In Vitro Inhibitory Activity of Eltrombopag and its Methyl Ester Analogue

Compound Target Assay Concentration (μM) % Inhibition Reference
Eltrombopag METTL3-14 - IC₅₀ = 3.65 μM mdpi.com
Eltrombopag Methyl Ester METTL3-14 60 23.7% mdpi.com
Eltrombopag BAX - Active nih.govresearchgate.net
This compound BAX - Inactive nih.govresearchgate.net

The design and synthesis of analogues like this compound are deliberate strategies in medicinal chemistry to explore SAR. By modifying a specific functional group, researchers can deduce its importance for biological activity and validate predicted binding modes.

The synthesis of the carboxylate methyl ester of Eltrombopag was part of a targeted approach to disrupt potential hydrogen bonding interactions with the METTL3-14 complex. mdpi.com This, along with the synthesis of other derivatives where different functional groups were removed or altered, helped to systematically map the pharmacophore and confirm that the carboxylic acid is an indispensable feature for activity. mdpi.com

Beyond SAR exploration, this compound is also synthesized as a potential process-related impurity and is used as an analytical reference standard in the quality control of Eltrombopag drug products. researchgate.net Various synthetic routes have been described, often involving the protection of the carboxylic acid as an ester during intermediate steps of a larger synthetic scheme. google.com

Impact of the Methyl Ester Group on In Vitro Biological Activity and Properties

Molecular Modeling and Docking Simulations

Computational techniques such as molecular docking and molecular dynamics are instrumental in visualizing and understanding the interactions between a ligand like this compound and its biological targets at an atomic level.

Molecular docking simulations have been employed to predict the binding pose of Eltrombopag within the binding sites of its targets, and these models provide a clear rationale for the observed loss of activity upon esterification.

For the METTL3-14 complex, Eltrombopag is predicted to bind to a novel allosteric pocket, distinct from the S-adenosyl methionine (SAM) binding site. mdpi.comacs.org Docking analysis revealed that the carboxylic acid moiety of Eltrombopag forms crucial hydrogen bonds with the backbone amides of specific amino acid residues, such as Asp499 and Cys550. acs.org The conversion of this group to a methyl ester would prevent the formation of these hydrogen bonds, which is consistent with the experimentally observed loss of inhibitory activity. mdpi.com

In the case of the BAX protein, chemical shift perturbation (CSP)-guided molecular docking predicted that the negatively charged carboxylate of Eltrombopag forms a favorable electrostatic interaction with a basic residue, R145, at the protein's N-terminal trigger site. nih.gov A secondary hydrogen bond was also predicted between the pyrazolone (B3327878) carbonyl and residue R134. nih.gov The inability of the methyl ester analogue to form this critical salt bridge with R145 explains its lack of inhibitory effect on BAX. nih.gov

Molecular dynamics (MD) simulations offer a more dynamic picture of the ligand-protein complex, assessing the stability of interactions and conformational changes over time. biorxiv.orgbiorxiv.org

For the BAX-Eltrombopag complex, MD simulations were performed to understand how Eltrombopag binding stabilizes the inactive conformation of the BAX protein. nih.gov These simulations, run over nanoseconds, showed that the key interactions, particularly the salt bridge between the Eltrombopag carboxylate and R145, remained stable throughout the simulation. nih.gov This computational evidence supports a mechanism where Eltrombopag binding prevents the conformational changes required for BAX activation and subsequent apoptosis. nih.gov While these specific simulations focused on the active parent compound, they concurrently demonstrate the conformational importance of the carboxylate group, which is absent in the methyl ester derivative.

Prediction of Molecular Interactions with Biological Targets

Quantitative Structure-Activity Relationship (QSAR) Modeling for Ester Derivatives and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net This approach is valuable in drug discovery for predicting the activity of novel compounds and optimizing lead structures. researchgate.net

While the principles of QSAR are highly relevant for a compound series like the ester derivatives of Eltrombopag, specific QSAR studies focusing on these derivatives are not extensively detailed in the available literature. A hypothetical QSAR study for Eltrombopag ester derivatives would involve synthesizing a series of analogues where the methyl group of the ester is varied (e.g., ethyl, propyl, butyl esters). The biological activity of each compound would be determined experimentally. Subsequently, various physicochemical descriptors (e.g., lipophilicity, steric parameters, electronic properties) for each ester would be calculated and used to build a regression model that correlates these descriptors with the observed activity. Such a model could provide deeper insights into the steric and electronic requirements for optimal activity and guide the design of new, potentially more potent analogues. Although general QSAR models for targets like cytochrome P450 enzymes have been developed, a targeted study on Eltrombopag ester derivatives has yet to be reported. nih.gov

Eltrombopag Methyl Ester As a Research Probe and Intermediate

Role in Prodrug Design and Delivery Concepts

The concept of a prodrug involves chemically modifying a biologically active compound to improve its physicochemical or pharmacokinetic properties. nih.gov Esterification is a common strategy in prodrug design, often employed to enhance lipophilicity and, consequently, membrane permeability. nih.gov

Esterification of a carboxylic acid, such as the one present in Eltrombopag (B601689), to its corresponding methyl ester derivative can significantly alter its physicochemical properties. The replacement of the ionizable carboxylic acid group with a less polar methyl ester group generally increases the lipophilicity of the molecule. This modification can be a critical strategy for improving the oral absorption of a drug, a principle that has been applied to numerous carboxylic acid-containing drugs. nih.gov

In the context of Eltrombopag, the carboxylic acid moiety is crucial for its biological activity. A study investigating the interaction of Eltrombopag with the pro-apoptotic protein BAX demonstrated the importance of this functional group. When Eltrombopag was converted to its methyl ester (referred to in the study as EO-Methyl Ester), its ability to bind to BAX was dramatically diminished. nih.gov This finding underscores that while esterification can modulate physicochemical properties, it can also impact the pharmacological activity, a key consideration in prodrug design. The study highlighted that the addition of a methyl group not only removes the anionic carboxylate but also introduces steric bulk, which interferes with critical binding interactions. nih.gov

Table 1: Physicochemical Properties of Eltrombopag and its Methyl Ester

PropertyEltrombopagEltrombopag Methyl EsterReference
Molecular Formula C25H22N4O4C26H24N4O4 medchemexpress.com
Molecular Weight 442.5 g/mol 456.5 g/mol medchemexpress.com
LogP (Predicted) Not specified3.82 googleapis.com
Boiling Point (Predicted) Not specified626.5±65.0 °C researchgate.net
Solubility Insoluble in waterSlightly soluble in DMSO and Methanol (B129727) researchgate.netnih.gov

Note: The data in this table is compiled from various chemical database sources and may be predicted rather than experimentally determined.

A critical feature of an ester prodrug is its ability to undergo hydrolysis in vivo to release the active parent drug. This conversion is typically mediated by esterase enzymes present in the plasma, liver, and other tissues. nih.gov The rate of hydrolysis is a crucial parameter that influences the pharmacokinetic profile of the released drug.

Detailed studies on the in vitro hydrolysis and release kinetics of Eltrombopag from this compound are not extensively available in the public domain. However, general principles of ester prodrug hydrolysis suggest that the conversion of this compound to Eltrombopag would be subject to enzymatic catalysis. nih.gov The rate of this hydrolysis can be influenced by several factors, including the steric and electronic properties of the molecule and the specific esterases involved. nih.govresearchgate.net For a methyl ester, the steric hindrance is minimal, which might suggest a susceptibility to enzymatic cleavage. mdpi.com However, without specific experimental data, the precise rate and conditions for the quantitative release of Eltrombopag from its methyl ester remain undetermined.

Esterification as a Strategy for Modulating Physicochemical Characteristics

Application in Biochemical Assay Development and Standardization

This compound is utilized as a reference standard in the development and validation of analytical methods. google.com Its primary application in this area is for the identification and quantification of impurities in Eltrombopag drug substances and products. researchgate.netresearchgate.net Regulatory guidelines necessitate the monitoring of process-related impurities and degradation products, and this compound is one such potential impurity that can arise during the synthesis or storage of Eltrombopag. researchgate.netasianpubs.org

The availability of highly characterized this compound as a reference material is essential for the validation of chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). researchgate.netresearchgate.net These methods are crucial for ensuring the quality, purity, and stability of the final pharmaceutical product.

Furthermore, this compound has been used as a research tool in biochemical assays to elucidate the mechanism of action of Eltrombopag. In a study on the inhibition of the METTL3-14 complex, a derivative of Eltrombopag with a carboxylate methyl ester showed a significant loss of inhibitory activity. mdpi.com This use of the methyl ester as a negative control or a comparator compound helps to establish structure-activity relationships and to identify the key pharmacophoric features required for biological activity. mdpi.com Similarly, in the investigation of Eltrombopag's interaction with the BAX protein, the methyl ester derivative served as a critical tool to demonstrate that the carboxylic acid group is essential for binding. nih.gov

Table 2: Applications of this compound in Assay Development

Application AreaAssay TypeRole of this compoundReference
Pharmaceutical Quality Control HPLC, UPLCReference standard for impurity profiling researchgate.netresearchgate.net
Biochemical Research Enzyme Inhibition Assay (METTL3-14)Comparator compound to establish structure-activity relationships mdpi.com
Biochemical Research Protein Binding Assay (BAX)Negative control to identify key binding moieties nih.gov

Utility as a Synthetic Intermediate for Eltrombopag and Analogues

This compound, and more broadly, alkyl esters of the biphenyl (B1667301) carboxylic acid core, are important intermediates in the synthesis of Eltrombopag. google.comgoogle.com Several patented synthetic routes for Eltrombopag utilize a convergent strategy where a key biphenyl intermediate, often in its ester form, is coupled with the pyrazolone (B3327878) moiety. google.comgoogle.com

One common synthetic approach involves the diazotization of 3'-amino-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid (or its ester form) followed by a coupling reaction with 1-(3,4-dimethylphenyl)-3-methyl-1H-pyrazol-5(4H)-one. google.com The use of the methyl ester in this sequence can be advantageous for several reasons. It can protect the carboxylic acid group during the reaction, preventing unwanted side reactions. Additionally, the ester form may have more favorable solubility properties in the organic solvents used for the coupling reaction, potentially leading to higher yields and easier purification.

Following the successful coupling reaction, the methyl ester is then hydrolyzed to the free carboxylic acid to yield the final Eltrombopag molecule. google.com This hydrolysis step is typically carried out under basic or acidic conditions. The use of the methyl ester as an intermediate provides a flexible and efficient route for the large-scale production of Eltrombopag. google.com Furthermore, this synthetic strategy allows for the generation of various Eltrombopag analogues by using different substituted phenylhydrazine (B124118) precursors or modified biphenyl ester intermediates. google.comsmolecule.com

Future Directions in Eltrombopag Methyl Ester Research

Exploration of Novel Synthetic Approaches and Green Chemistry Considerations

The synthesis of Eltrombopag (B601689) is a multi-step process that presents challenges such as expensive raw materials, low yields in certain steps, and high production costs. chemicalbook.com Consequently, research into more efficient and environmentally friendly synthetic routes is of significant academic and economic value. chemicalbook.com These explorations are directly relevant to the synthesis of Eltrombopag Methyl Ester, which can be a target molecule or an intermediate.

Future synthetic research should focus on a few key areas. One promising approach involves a diazotization coupling reaction between 3'-amino-2'-hydroxybiphenyl-3-carboxylic acid and an acetoacetic acid alkyl ester, followed by a condensation cyclization with 3,4-dimethylphenylhydrazine. google.comgoogle.com Optimizing this pathway could provide a more direct and efficient route.

Furthermore, applying green chemistry principles is crucial. chemicalbook.comgoogle.com This involves using less hazardous solvents, reducing reaction steps, and improving atom economy. For instance, research on the synthesis of Eltrombopag has shown that replacing certain bases like tert-butylamine (B42293) with alternatives such as cyclohexylamine (B46788) can simplify post-reaction workups and lower industrial costs. chemicalbook.com Similarly, the introduction of novel, more efficient catalysts, such as specific palladium complexes [Pd-132] in Suzuki-Miyaura coupling reactions, has been shown to shorten reaction times and significantly increase yields. chemicalbook.com Future work should investigate applying enzymatic catalysis, which offers high selectivity and mild reaction conditions, for key steps in the synthesis of Eltrombopag and its methyl ester derivative. researchgate.net

Table 1: Comparison of Synthetic Approaches for Eltrombopag and Derivatives

ApproachKey FeaturesPotential Improvements for this compound SynthesisReference
Traditional RouteMulti-step synthesis involving nitration, protection, reduction, Suzuki coupling, and deprotection.High cost, multiple bottleneck steps, and low overall yield. chemicalbook.comgoogle.com
Improved CouplingUse of novel palladium catalysts (e.g., Pd-132) in Suzuki-Miyaura coupling.Shorter reaction times and a 30% increase in yield for key intermediates. chemicalbook.com
Green Chemistry ApproachFocus on environmentally friendly solvents, alternative bases (e.g., cyclohexylamine), and improved atom economy.Reduced environmental impact, simplified purification, and lower production costs. chemicalbook.comgoogle.com
Enzymatic SynthesisUse of enzymes like alcohol dehydrogenases for stereoselective reductions.High enantiopurity for chiral building blocks, mild reaction conditions, and potential for one-pot reactions. researchgate.net

Integration of Advanced Analytical Platforms for Enhanced Characterization

As a known impurity and metabolite of Eltrombopag, the precise characterization of this compound is essential for quality control in pharmaceutical manufacturing. cleanchemlab.comhuarongpharm.com Future research must integrate advanced, high-resolution analytical platforms to ensure comprehensive characterization.

While standard techniques like High-Performance Liquid Chromatography (HPLC) are used, future efforts should leverage the power of hyphenated systems like Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). glppharmastandards.comresearchgate.netgoogle.com These methods offer superior sensitivity and specificity, which are critical for detecting and quantifying trace-level impurities. Developing and validating stability-indicating UPLC methods is particularly important to monitor the degradation of the parent drug and the formation of impurities like the methyl ester under various stress conditions (acidic, basic, oxidative). researchgate.net

Moreover, advanced platforms can provide deeper structural insights. High-resolution mass spectrometry can confirm the exact mass and elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for elucidating the precise chemical structure and stereochemistry. chemsrc.comglppharmastandards.com The integration of these techniques into a cohesive analytical workflow, supported by robust data management systems, will be essential for meeting stringent regulatory requirements and ensuring drug product quality. caliberuniversal.comseeq.com

Table 2: Advanced Analytical Platforms for this compound

Analytical PlatformApplication in Future ResearchExpected OutcomeReference
RP-UPLCDevelopment of stability-indicating methods for routine quality control.Rapid and efficient quantification of this compound in drug products. researchgate.net
LC-MS/MSTrace-level impurity profiling and identification in drug substances and biological matrices.High sensitivity and structural confirmation of the impurity. researchgate.netgoogle.com
High-Resolution Mass Spectrometry (HRMS)Accurate mass determination for unequivocal formula confirmation.Precise molecular weight (456.179749) and elemental composition (C26H24N4O4). chemsrc.com
NMR SpectroscopyComplete structural elucidation and confirmation of isomeric forms (e.g., Z-isomer).Unambiguous assignment of the compound's chemical structure. glppharmastandards.com
Integrated Cloud AnalyticsSeamless integration of data from various analytical instruments (LIMS, EBR) for real-time monitoring and predictive analysis.Enhanced data integrity, faster decision-making, and improved process control. caliberuniversal.comdatadynamicsinc.com

Further Investigation into Untapped Preclinical Biological Mechanisms

Eltrombopag functions as a thrombopoietin (TPO) receptor agonist, binding to the receptor's transmembrane domain to stimulate platelet production. nih.govresearchgate.netfrontiersin.org It activates downstream signaling pathways, including JAK/STAT and MAPK, which are crucial for the proliferation and differentiation of megakaryocytes. researchgate.netfrontiersin.org this compound is identified as a derivative of Eltrombopag. chemsrc.comchemscene.com A critical area for future research is to determine whether this ester derivative is merely an inactive impurity or if it possesses its own biological activity.

Future preclinical studies should investigate several key questions. First, does this compound act as a prodrug, converting to the active Eltrombopag in vivo? Or does it have its own affinity for the TPO receptor? In vitro binding assays and cell-based functional assays using TPO-dependent cell lines would be necessary to answer this. nih.gov

Second, researchers should explore potential "off-target" effects. Recent studies suggest Eltrombopag may have biological activities beyond TPO agonism, such as immunomodulatory effects and the ability to inhibit proteins in the B-cell lymphoma 2 (Bcl-2) family, which are involved in apoptosis. mdpi.comnih.gov It would be valuable to investigate whether this compound shares these properties. For example, studies have shown Eltrombopag can directly bind to and inhibit BAX, a pro-apoptotic protein, thereby preventing cell death. nih.gov Investigating if the methyl ester derivative has a similar interaction could open new therapeutic avenues.

Advanced Computational Methodologies for Predictive Modeling and Molecular Design

Advanced computational tools offer a powerful, cost-effective way to guide future research on this compound. researchgate.netnih.gov These methodologies can predict the compound's properties and interactions, helping to prioritize experimental work.

Molecular docking is a key technique that can be used to predict the binding affinity of this compound to the TPO receptor. frontiersin.orgtandfonline.com By comparing its predicted binding mode and energy to that of Eltrombopag, researchers can form a hypothesis about its potential activity. nih.govtandfonline.com Such studies could clarify whether the methyl ester modification enhances or diminishes receptor interaction.

Furthermore, molecular dynamics (MD) simulations can provide insights into the stability of the ligand-receptor complex over time. nih.govresearchgate.net These simulations can reveal how the methyl ester affects the conformational dynamics of the TPO receptor upon binding. Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable tool. acs.orgnih.gov By building models based on a series of Eltrombopag derivatives, researchers could predict the biological activity of new analogues, including different ester forms, and guide the design of novel compounds with improved properties. google.comgoogle.co.id

Table 3: Computational Methods in this compound Research

MethodologySpecific ApplicationResearch Question AddressedReference
Molecular DockingPredicting the binding mode and affinity of this compound to the TPO receptor and potential off-targets like BAX or METTL3.Does it bind to the same site as Eltrombopag? What is its predicted binding energy? nih.govtandfonline.comacs.org
Molecular Dynamics (MD) SimulationSimulating the dynamic behavior of the this compound-receptor complex.How stable is the interaction over time? How does it alter protein conformation? nih.govresearchgate.net
QSAR ModelingDeveloping predictive models for the biological activity of Eltrombopag derivatives.Can we predict the TPO receptor agonist activity of other ester analogues? acs.orgnih.gov
Pharmacophore ModelingIdentifying the essential structural features required for biological activity.What are the key chemical features of TPO receptor agonists in this class? google.comnih.gov

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for characterizing impurities in Eltrombopag Methyl Ester synthesis?

  • Impurity profiling requires multi-analytical techniques, including nuclear magnetic resonance (NMR) for structural elucidation, mass spectrometry (MS) for molecular weight confirmation, and high-performance liquid chromatography (HPLC) for purity assessment. For example, the N-Nitroso this compound impurity is characterized using these methods to meet regulatory standards for ANDA submissions . Ensure protocols align with pharmacopeial guidelines (e.g., USP/EP) for traceability .

Q. How can researchers optimize reaction parameters for synthesizing this compound?

  • Employ design of experiments (DOE) frameworks, such as the Taguchi method, to systematically evaluate variables like catalyst type (e.g., KOH vs. NaOH), concentration (1.0–1.5 wt%), and molar ratios. Orthogonal arrays (e.g., L-9) reduce experimental runs while identifying critical parameters. For methyl esters, catalyst concentration often dominates yield optimization, as shown in biodiesel studies . Validate conditions through triplicate runs and ANOVA to confirm significance .

Q. What in vitro models are suitable for studying this compound’s thrombopoietin receptor (TPO-R) activity?

  • Use recombinant TPO-R proteins (e.g., rat C-MPL expressed in HEK293 cells) in receptor-binding assays. Measure agonist activity via luciferase reporter systems or phosphorylation assays. Compare dose-response curves with parent compounds (e.g., Eltrombopag) to assess esterification effects on potency .

Advanced Research Questions

Q. How should researchers address contradictions in clinical efficacy data for this compound across patient subgroups?

  • Conduct stratified analyses by age, comorbidities, or prior treatments. For elderly populations, prioritize safety endpoints (e.g., liver function, thrombosis risk) due to altered pharmacokinetics. Retrospective cohort studies with propensity score matching can mitigate confounding factors, as demonstrated in ITP trials . Validate findings through meta-analyses of multi-center datasets .

Q. What experimental strategies resolve analytical interference caused by this compound’s chromogenic properties?

  • Serum discoloration from the compound can skew bilirubin and creatinine measurements. Mitigate interference by using alternative assays (e.g., enzymatic creatinine tests) or pre-treating samples with solid-phase extraction. Re-test discordant results with orthogonal methods (e.g., LC-MS/MS) for validation .

Q. How can molecular docking studies elucidate this compound’s off-target interactions, such as with TMPRSS2-SPIKE complexes?

  • Perform in silico docking (e.g., AutoDock Vina) to predict binding sites at protein interfaces. Validate hypotheses with surface plasmon resonance (SPR) or fluorescence polarization assays. For example, Eltrombopag’s disruption of TMPRSS2-SPIKE binding suggests potential allosteric modulation, requiring mutagenesis studies (e.g., alanine scanning) to confirm critical residues .

Q. What statistical frameworks are optimal for analyzing dose-dependent toxicity in preclinical studies?

  • Use nonlinear mixed-effects modeling (NLME) to estimate EC50/IC50 values while accounting for inter-animal variability. Bayesian hierarchical models improve power in small-sample studies. For carcinogenicity risk (e.g., nitrosamine impurities), apply benchmark dose (BMD) analysis with Toxicity Reference Software .

Methodological Guidance

Q. How to design orthogonal stability studies for this compound under ICH guidelines?

  • Conduct forced degradation studies (acid/base hydrolysis, oxidative, thermal, photolytic) to identify degradation pathways. Use HPLC-DAD/ELSD to track impurity formation. Accelerated stability testing (40°C/75% RH) over 6 months predicts shelf-life, with LC-HRMS to characterize degradants .

Q. What pharmacokinetic (PK) models best predict this compound’s tissue distribution?

  • Apply physiologically based pharmacokinetic (PBPK) modeling using software like GastroPlus. Incorporate logP values (lipophilicity) and plasma protein binding data to simulate ester-to-acid conversion in vivo. Validate with microdialysis or MALDI imaging in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.